4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid
Overview
Description
The compound “4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid” is a benzimidazole derivative . Benzimidazoles are a very well-known, broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various methods. One method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . Another method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), to give 2-aryl benzimidazoles .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . Theoretical and actual NMR chemical shifts were found to be quite similar .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives include nucleophilic aromatic substitution . In many cases, the reaction shows poor selectivity in terms of N-1 substitution, which results in the formation of a mixture of 1,2-disubstituted and 2-substituted benzimidazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various spectroscopic techniques. For instance, IR spectrum can provide information about the functional groups present in the molecule . NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Angiotensin II Receptor Antagonism
Research on benzimidazole derivatives like 4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid has demonstrated their potential as angiotensin II receptor antagonists. This application is crucial in cardiovascular pharmacology, particularly for hypertension and heart failure treatment. Kubo et al. (1993) synthesized various benzimidazolecarboxylic acids and evaluated their angiotensin II antagonistic activity, highlighting the importance of specific structural features for effective receptor binding and antagonism (Kubo et al., 1993).
Enzyme Inhibition in Diabetes Treatment
Compounds similar to this compound have been explored for their role in inhibiting enzymes like 11β-hydroxysteroid dehydrogenase type 1. Latli et al. (2017) developed potent inhibitors for this enzyme, aiming to treat type-2 diabetes, a significant area in metabolic disorder research (Latli et al., 2017).
Crystal Structure Analysis
The crystal structure of benzimidazole derivatives provides valuable insights into their chemical properties and potential applications. Krawczyk et al. (2005) analyzed the crystal structure of 1H-Benzimidazole-2-carboxylic acid monohydrate, revealing its zwitterionic form and hydrogen-bonding capabilities, which are essential for understanding its interaction in various biological systems (Krawczyk et al., 2005).
Supramolecular Chemistry
Benzimidazole derivatives play a crucial role in supramolecular chemistry, as they form various non-covalent interactions, which are vital for designing novel materials and pharmaceuticals. Jin et al. (2014) studied organic salts assembled from hydrogen bonds between acidic compounds and bis(benzimidazole), exemplifying the importance of such interactions in creating diverse molecular structures (Jin et al., 2014).
Novel Synthesis Methods
Innovative synthesis methods for benzimidazole derivatives, like this compound, are continuously being explored to improve efficiency and yield. Alcalde et al. (1992) developed a highly efficient one-pot procedure for synthesizing 2-substituted benzimidazoles, demonstrating the versatility of these compounds in chemical synthesis (Alcalde et al., 1992).
Future Directions
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the targets can be diverse depending on the specific derivative and its functional groups.
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets due to their structural resemblance with naturally occurring nucleotides . This allows them to interact easily with the biopolymers of the living system, leading to various biological effects.
Biochemical Pathways
Benzimidazole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yloxy)-3-methylpyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-8-11(6-7-15-12(8)13(18)19)20-14-16-9-4-2-3-5-10(9)17-14/h2-7H,1H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFZCIPMCJAURP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)OC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700732 | |
Record name | 4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286104-27-5 | |
Record name | 4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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